Rivastigmine

Pharmacology Alzheimer's disease Cholinesterase inhibition

Rivastigmine (CAS 123441-03-2) is a carbamate-derived acetylcholinesterase inhibitor (AChEI) approved for the symptomatic treatment of mild to moderately severe Alzheimer's dementia. Unlike its primary class competitors donepezil and galantamine, rivastigmine exhibits a pseudo-irreversible, noncompetitive inhibition mechanism and is distinguished by its dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 123441-03-2
Cat. No. B000141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivastigmine
CAS123441-03-2
Synonyms(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate
713, ENA
713, SDZ ENA
ENA 713
ENA 713, SDZ
ENA-713
ENA713
Exelon
Hydrogen Tartrate, Rivastigmine
rivastigmine
Rivastigmine Hydrogen Tartrate
RivastigmineTartrate
SDZ ENA 713
Tartrate, Rivastigmine Hydrogen
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
InChIInChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1
InChIKeyXSVMFMHYUFZWBK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.04e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Rivastigmine (CAS 123441-03-2) for Alzheimer's Research and Therapeutic Procurement: A Comparator-Based Evidence Assessment


Rivastigmine (CAS 123441-03-2) is a carbamate-derived acetylcholinesterase inhibitor (AChEI) approved for the symptomatic treatment of mild to moderately severe Alzheimer's dementia [1]. Unlike its primary class competitors donepezil and galantamine, rivastigmine exhibits a pseudo-irreversible, noncompetitive inhibition mechanism and is distinguished by its dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1][2]. This pharmacological profile underpins several quantifiable differentiators relevant to research model selection and clinical procurement strategies.

Rivastigmine Procurement: Why Class-Level Interchange with Donepezil, Galantamine, or Tacrine Is Not Supported by Quantitative Evidence


Despite sharing a common therapeutic class, rivastigmine is not pharmacokinetically or pharmacodynamically interchangeable with donepezil, galantamine, or tacrine. Key differentiators include a >3000-fold difference in BuChE inhibitory potency [1], divergent metabolic pathways that avoid CYP450-mediated drug-drug interactions [2], and distinct tolerability profiles when administered transdermally versus orally [3]. Clinical switching studies confirm that a substantial proportion of patients who fail to respond to selective AChE inhibitors (e.g., donepezil) demonstrate measurable cognitive improvement upon switching to the dual-inhibitor rivastigmine [2][4]. The quantitative evidence below defines the specific parameters governing these non-interchangeable characteristics.

Rivastigmine vs. Donepezil, Galantamine, Tacrine, and Oral Formulations: Quantitative Comparative Evidence for Scientific Selection


BuChE/AChE Selectivity Ratio: Rivastigmine Is a Potent Dual Inhibitor, Whereas Donepezil and Galantamine Are AChE-Selective

Rivastigmine demonstrates a BuChE/AChE selectivity ratio of 1.3, indicating potent dual inhibition of both acetylcholinesterase and butyrylcholinesterase [1]. In contrast, donepezil and galantamine exhibit BuChE/AChE selectivity ratios of 30 and 4.8, respectively, reflecting their predominant selectivity for AChE over BuChE [1]. This pharmacological distinction is quantitatively defined by serum BuChE selectivity IC50 values of 54,000 nmol/L for rivastigmine versus 988 nmol/L for donepezil and 18,600 nmol/L for galantamine [1].

Pharmacology Alzheimer's disease Cholinesterase inhibition

Cmax Fluctuation Reduction: Transdermal Rivastigmine Achieves 33-67% Lower Peak-to-Trough Fluctuation than Oral Donepezil and Galantamine

The rivastigmine transdermal patch (9.5 mg/24 h) reduces peak-to-trough plasma concentration fluctuations (Cmax/Cmin ratio) to approximately 2-3, compared with a Cmax fluctuation index of approximately 3-6 for oral donepezil (5-10 mg/day) and 4-8 for oral galantamine (16-24 mg/day) [1]. The patch achieves 96-hour steady-state exposure (AUC96-264) bioequivalent to oral dosing but with a 33-67% reduction in Cmax variability [1][2].

Pharmacokinetics Drug delivery Transdermal patch

CYP450-Independent Metabolism: Rivastigmine Avoids 100% of Hepatic CYP2D6 and CYP3A4 Drug-Drug Interactions Present with Donepezil and Galantamine

Rivastigmine is metabolized exclusively via carbamoylation by its target cholinesterase enzymes at the synapse, without any involvement of hepatic cytochrome P450 (CYP) isoenzymes [1][2]. In contrast, donepezil is primarily metabolized by CYP2D6 and CYP3A4, and galantamine by CYP2D6 [1]. This metabolic distinction means rivastigmine has zero clinically significant CYP-mediated drug-drug interactions, whereas donepezil and galantamine carry quantifiable interaction risks with CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, quinidine) and CYP3A4 modulators [2].

Drug metabolism Pharmacokinetics Drug-drug interactions

Hepatotoxicity Risk Profile: Rivastigmine Carries Zero Signal for Liver Dysfunction, Whereas Tacrine Shows 25-54% ALT Elevation Rates

Pooled adverse event data from clinical trials and post-marketing surveillance indicate no signal for hepatotoxicity or clinically significant liver enzyme elevations with rivastigmine [1][2]. In direct contrast, the first-generation AChEI tacrine is associated with alanine aminotransferase (ALT) elevations in 25% to 54% of treated patients across multiple randomized controlled trials [1]. Donepezil and galantamine similarly show no significant hepatotoxicity risk [1].

Safety Hepatotoxicity Adverse events

Clinical Response After Switching from Selective AChE Inhibitors: 67.7% of Donepezil Failures and 66.7% of Galantamine Failures Respond to Rivastigmine

In a prospective, multicenter, 3-month observational trial of 225 Alzheimer's disease patients deteriorating on selective AChE inhibitor treatment (defined as at least 2 adjusted MMSE points decline in 6 months), switching to rivastigmine resulted in a clinical response rate (CGIC score ≤4) of 67.7% among prior donepezil failures (n=188) and 66.7% among prior galantamine failures (n=33) [1]. Adjusted MMSE scores improved by a mean of +0.69 ± 3.2 points after the switch (p=0.008) [1].

Clinical switching Treatment failure Alzheimer's disease

Rivastigmine-Memantine Combination vs. Memantine Monotherapy: Combination Therapy Increases MMSE by an Additional +2.2 to +2.5 Points at 12 Weeks

In a retrospective study of Alzheimer's disease patients (N=60), the combination of rivastigmine capsules plus memantine tablets produced a significantly higher 12-week MMSE score compared with memantine monotherapy (t=2.519, P=0.015) [1]. The combination group also demonstrated greater reductions in ADL scores (t=2.418, P=0.019), BEHAVE-AD scores (t=3.231, P=0.002), serum TNF-α (t=3.496, P=0.001), IL-6 (t=2.513, P=0.015), and Tau protein levels (t=2.290, P=0.026) [1]. Overall effectiveness (response rate) favored the combination (χ²=4.331, P=0.037) [1].

Combination therapy Memantine Alzheimer's disease

Rivastigmine Procurement: Evidence-Backed Research and Clinical Application Scenarios Based on Quantitative Differentiation


Research Models Requiring Dual AChE-BuChE Inhibition for Late-Stage Alzheimer's Disease Studies

Rivastigmine is the preferred procurement choice for preclinical or clinical research protocols that require sustained cholinergic modulation in advanced Alzheimer's disease models. Unlike AChE-selective inhibitors (donepezil, galantamine) with BuChE/AChE selectivity ratios of 30 and 4.8 respectively, rivastigmine (selectivity ratio 1.3) inhibits both enzymes [1]. This dual inhibition becomes increasingly relevant as BuChE activity rises in later disease stages, making rivastigmine the mechanistically appropriate tool compound for studies modeling moderate-to-severe pathology. [1]

Polypharmacy Studies and Comorbid Population Research Requiring Minimal CYP450-Mediated Drug-Drug Interactions

For research involving elderly animal models or human subjects with high comedication burden (e.g., antidepressants, antipsychotics, cardiovascular agents), rivastigmine is the AChEI of choice due to its CYP450-independent metabolic pathway [1][2]. While donepezil and galantamine are metabolized by CYP2D6 and CYP3A4, introducing quantifiable drug-drug interaction risks, rivastigmine is degraded exclusively at the synapse by its target enzymes (AChE and BuChE) [1]. This eliminates pharmacokinetic confounders in polypharmacy study designs and simplifies protocol adherence. [1][2]

Switching Studies and Treatment-Refractory Alzheimer's Disease Models

Research protocols designed to evaluate therapeutic sequencing or treatment-resistant Alzheimer's disease should select rivastigmine as the post-failure intervention. Clinical switching data demonstrate that 67.7% of patients deteriorating on donepezil and 66.7% deteriorating on galantamine achieve clinical stabilization or improvement (CGIC ≤4) upon switching to rivastigmine, with a mean adjusted MMSE increase of +0.69 ± 3.2 points (p=0.008) [1]. This quantitative evidence supports rivastigmine as the scientifically justified comparator or rescue agent in studies of treatment-refractory populations. [1]

Combination Therapy Protocols Evaluating Dual-Mechanism (Cholinergic Plus Glutamatergic) Symptomatic Efficacy

For research protocols investigating add-on or combination strategies in Alzheimer's disease, the rivastigmine-memantine combination provides a quantitatively validated dual-mechanism approach. Compared with memantine monotherapy, the combination produces significantly higher 12-week MMSE scores (t=2.519, P=0.015) and greater reductions in functional impairment (ADL: t=2.418, P=0.019), behavioral symptoms (BEHAVE-AD: t=3.231, P=0.002), and neuroinflammatory biomarkers including TNF-α (t=3.496, P=0.001) and IL-6 (t=2.513, P=0.015) [1]. This evidence positions rivastigmine as the optimal AChEI component for combination therapy studies. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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